molecular formula C13H19N3O3S B6417905 1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide CAS No. 1021266-12-5

1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

Cat. No. B6417905
CAS RN: 1021266-12-5
M. Wt: 297.38 g/mol
InChI Key: IQJKAEMTDAIHBG-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide, also known as MS-PP, is an important intermediate in the synthesis of Piperazine derivatives. It is a novel compound with potential pharmacological activities, and has been used in a variety of research applications. MS-PP has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antineoplastic, and anti-inflammatory activities. In addition, it has been used in the synthesis of various drugs and compounds, and has been used in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is not yet fully understood. However, it is thought to interact with certain proteins and enzymes, resulting in the inhibition of certain cellular processes. It is believed to bind to certain receptors, resulting in the inhibition of certain enzymes, such as phosphodiesterases and kinases. In addition, it is believed to interact with certain DNA sequences, resulting in the inhibition of gene expression.
Biochemical and Physiological Effects
1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as phosphodiesterases and kinases. In addition, it has been found to inhibit the expression of certain genes, resulting in the inhibition of cell growth and proliferation. It has also been found to inhibit the activity of certain proteins, resulting in the inhibition of certain cellular processes.

Advantages and Limitations for Lab Experiments

1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide has several advantages for use in laboratory experiments. It is relatively low cost, and can be synthesized in large quantities. In addition, it is relatively easy to handle, and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and must be dissolved in organic solvents. In addition, it is not stable in light, and must be stored in dark conditions.

Future Directions

There are a number of potential future directions for the use of 1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide. It could be used in the development of new therapeutic agents, as well as in the synthesis of new drugs and compounds. In addition, it could be used in the development of new antifungal, antibacterial, antineoplastic, and anti-inflammatory agents. It could also be used in the treatment of various diseases, including cancer, HIV, and Alzheimer’s disease. Finally, it could be used in the development of new diagnostic tests, as well as in the development of new drug delivery systems.

Synthesis Methods

1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide can be synthesized through a variety of methods, including the use of piperazine derivatives and the use of acid-catalyzed reaction. The most common method of synthesis involves the reaction of piperazine derivatives with an acid catalyst, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. This reaction results in the formation of a piperidine derivative, which is then reacted with an amine, such as 1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide.

Scientific Research Applications

1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide has been extensively studied for its potential pharmacological activities. It has been used in the development of new therapeutic agents, as well as in the synthesis of various drugs and compounds. In addition, it has been used in the development of new antifungal, antibacterial, antineoplastic, and anti-inflammatory agents. It has been used in the treatment of various diseases, including cancer, HIV, and Alzheimer’s disease.

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-10-4-3-5-12(14-10)15-13(17)11-6-8-16(9-7-11)20(2,18)19/h3-5,11H,6-9H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJKAEMTDAIHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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